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Cat. No.: B13906612 Get Quote

Technical Support Center: LNA-G Modified
Probes
This technical support center provides researchers, scientists, and drug development

professionals with guidance on using LNA-G modified probes, with a specific focus on

preventing nuclease degradation.

Frequently Asked Questions (FAQs)
Q1: What are LNA-G modified probes and what are their primary advantages?

Locked Nucleic Acid (LNA) is a class of high-affinity RNA analogs where the ribose ring is

"locked" in an ideal conformation for Watson-Crick binding by a methylene bridge between the

2'-O and 4'-C atoms.[1] This structural modification confers several key advantages to

oligonucleotides, including LNA-G modified probes:

Increased Thermal Stability: Each LNA monomer incorporated into a DNA or RNA

oligonucleotide increases the melting temperature (Tm) of the duplex by 2–8°C.[1][2] This

allows for the use of shorter probes while maintaining high binding affinity.[1][2]

Enhanced Nuclease Resistance: The locked structure of LNA provides significant resistance

to degradation by both endonucleases and exonucleases, leading to high stability in vitro

and in vivo.[1][2][3]
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Improved Specificity: LNA modifications enhance the ability to discriminate between closely

related sequences, including single nucleotide polymorphisms (SNPs).[1][2]

Q2: How does the nuclease resistance of LNA-G modified probes compare to other

modifications like phosphorothioates (PS)?

LNA modifications provide a high degree of nuclease resistance, often comparable or superior

to phosphorothioate (PS) modifications. Chimeric LNA/DNA oligonucleotides have

demonstrated greater stability in human serum than fully phosphorothioated oligonucleotides.

[4] While PS linkages also confer nuclease resistance, they can sometimes reduce the binding

affinity of the probe. LNA modifications, in contrast, enhance both stability and binding affinity.

[4]

Q3: What is the expected half-life of an LNA-G modified probe in serum?

The half-life of LNA-modified oligonucleotides in serum is significantly longer than that of

unmodified DNA probes. For instance, incorporating three LNA monomers at each end of a

DNA oligonucleotide can increase its half-life in human serum from approximately 1.5 hours to

around 15 hours, a 10-fold increase.[4] The exact half-life can be sequence-dependent.[4]

Q4: Can I combine LNA modifications with other chemical modifications?

Yes, LNA modifications can be combined with other modifications, such as phosphorothioate

linkages. This combination can further enhance nuclease resistance and is a recommended

strategy for applications requiring maximum stability, such as in vivo antisense applications.

Q5: How many LNA-G modifications should I incorporate into my probe?

The optimal number of LNA modifications depends on the specific application and the desired

melting temperature (Tm) and specificity. For a typical 18-mer oligonucleotide, a maximum of

7–8 LNA modifications is a good starting point.[3] It is generally recommended to avoid

stretches of more than four consecutive LNA bases to prevent overly tight hybridization.[5] The

placement of LNA bases can also be strategically used to fine-tune the probe's characteristics.

[5]
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Issue Possible Cause(s) Recommended Solution(s)

Low or no signal in

hybridization-based assays

(e.g., FISH, qPCR)

Probe Degradation: Insufficient

nuclease resistance for the

experimental conditions.

• Increase the number of LNA

modifications in your probe,

particularly at the 3' and 5'

ends to protect against

exonucleases.[4][6] • Consider

incorporating phosphorothioate

linkages in addition to LNA

modifications for enhanced

stability. • Perform a nuclease

degradation assay to assess

the stability of your probe in

the relevant biological matrix

(e.g., serum, cell lysate).

Suboptimal Hybridization

Conditions: Incorrect

temperature or buffer

composition.

• Optimize hybridization

temperature based on the

calculated Tm of your LNA

probe. A general guideline for

in situ hybridization is to

hybridize at 22°C below the

calculated Tm.[7] • Ensure the

hybridization buffer is fresh

and properly prepared.

Poor Probe Design: Self-

complementarity or secondary

structures in the probe.

• Use oligo design software to

check for potential hairpins

and dimers. • Avoid stretches

of more than three identical

nucleotides, especially G's.[5]

High background signal in

hybridization assays

Non-specific Probe Binding:

Probe concentration is too high

or washing steps are not

stringent enough.

• Titrate the probe

concentration to find the

optimal balance between

signal and background. •

Increase the stringency of the

post-hybridization washes by

increasing the temperature or
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decreasing the salt

concentration.[8]

Probe Cross-hybridization: The

probe is binding to off-target

sequences.

• Redesign the probe to target

a more unique sequence. •

Strategically place LNA

modifications at mismatch sites

to enhance discrimination.

Inconsistent or variable results

Nuclease Contamination of

Reagents: Introduction of

nucleases during the

experimental workflow.

• Use nuclease-free water and

reagents. • Maintain a clean

working environment and use

filter tips.

Variability in Sample Quality:

Degradation of target nucleic

acids in the samples.

• Ensure proper sample

collection, fixation, and storage

to preserve the integrity of the

target RNA or DNA.

Quantitative Data Summary
The following tables summarize the comparative stability of LNA-modified oligonucleotides.

Table 1: Half-life of Oligonucleotides in Human Serum

Oligonucleotide Type Half-life (t1/2) in Human Serum

Unmodified DNA ~1.5 hours

Phosphorothioate (PS) modified ~10 hours

2'-O-methyl gapmer ~12 hours

Chimeric LNA/DNA (3 LNA at each end) ~15 hours

Data sourced from Kurreck et al.[4]

Table 2: Thermal Stability (Tm) of Different Nucleic Acid Duplexes

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.creativebiolabs.net/in-situ-hybridization.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC113840/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13906612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Duplex Type Melting Temperature (Tm)

PS-DNA/PS-DNA 21.2°C

DNA/DNA 39.3°C

DNA/RNA 58.0°C

RNA/RNA 67.5°C

LNA/LNA >95°C

Data represents the thermal stability of a three-way junction (3WJ) motif and is indicative of the

general trend in duplex stability.[9][10]

Experimental Protocols
Protocol 1: Nuclease Degradation Assay using Gel
Electrophoresis
This protocol allows for the qualitative and semi-quantitative assessment of LNA probe stability

in the presence of nucleases or biological fluids.

Materials:

LNA-G modified probe and an unmodified DNA control of the same sequence.

Nuclease (e.g., DNase I) or biological fluid (e.g., human serum).

Nuclease-free water.

10X reaction buffer for the chosen nuclease.

Denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea).

1X TBE buffer.

Gel loading buffer (e.g., formamide-based).

Staining agent (e.g., SYBR Gold).
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Gel imaging system.

Procedure:

Reaction Setup:

For each time point (e.g., 0, 1, 2, 4, 8 hours), prepare a reaction tube.

In each tube, combine the LNA probe or DNA control (final concentration ~1 µM), 10X

reaction buffer, the nuclease or biological fluid, and nuclease-free water to the final

volume.

Include a "no nuclease" control for each probe.

Incubation: Incubate the reactions at 37°C. At each designated time point, transfer an aliquot

of the reaction to a new tube and immediately add an equal volume of gel loading buffer to

stop the reaction. Store on ice.

Gel Electrophoresis:

Heat the samples at 95°C for 5 minutes, then place on ice.

Load the samples onto the denaturing polyacrylamide gel.

Run the gel in 1X TBE buffer until the desired separation is achieved.

Visualization and Analysis:

Stain the gel with SYBR Gold for 30 minutes.

Image the gel using a gel documentation system.

Analyze the intensity of the full-length probe band at each time point relative to the time 0

sample to determine the extent of degradation.

Visualizations
Experimental Workflow for Nuclease Degradation Assay
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Caption: Workflow for assessing LNA probe stability via nuclease degradation assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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